Enterocins are ribosomally synthesized antimicrobial peptides produced by bacteria belonging to the genus Enterococcus. [] They are classified as bacteriocins, a broad category of peptides produced by bacteria with inhibitory activity against other bacteria. [] Enterocins exhibit a broad spectrum of activity, inhibiting a diverse range of Gram-positive bacteria, including food spoilage organisms and pathogens such as Listeria monocytogenes, Staphylococcus aureus, and other enterococci. [, , ] Their role in scientific research is primarily focused on their potential as biopreservatives in the food industry and their possible application as alternative therapeutics against antibiotic-resistant bacterial infections. [, ]
Enterocins are naturally synthesized by Enterococcus species, and their production can be influenced by various factors including growth medium, temperature, and pH. [, , ] Most enterocins are chromosomally encoded, although some are encoded by plasmids. [, ] Synthesis occurs ribosomally, meaning they are translated directly from mRNA, unlike some bacteriocins that undergo post-translational modification. []
The molecular weight of enterocins varies depending on the specific type, ranging from approximately 3.5 kDa to 7 kDa. [, ] Some enterocins have a linear structure, like enterocin A, while others have a circular structure, such as enterocin AS-48. [, ] The specific amino acid sequence and structure determine the target specificity and antimicrobial activity of the enterocin. [, ]
The primary mechanism of action of most enterocins involves disrupting the cell membrane of target bacteria. [] The positively charged residues of enterocins interact with the negatively charged phospholipids of the membrane, leading to the formation of pores. [] These pores allow for the unregulated passage of ions and small molecules, dissipating the membrane potential and disrupting cellular homeostasis. [] Some enterocins, such as enterocin AS-48, act by forming ion channels that lead to leakage of intracellular potassium ions, ultimately causing cell death. []
Enterocins are generally small, heat-stable peptides. [] They exhibit a wide range of pH stability, with some enterocins remaining active at pH values ranging from 2 to 12. [] Additionally, they are resistant to proteolytic enzymes, making them robust antimicrobial agents. [] These properties make enterocins promising candidates for various applications, including food preservation and therapeutic development. []
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